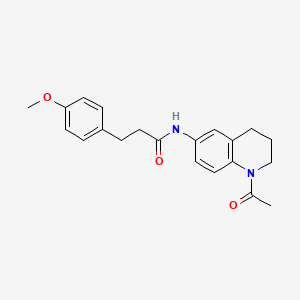

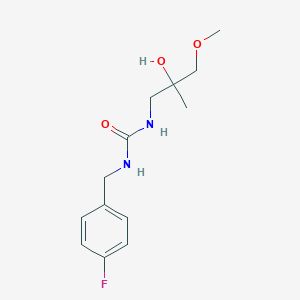

![molecular formula C10H10F3NO5 B2752244 2-[(Pyridin-2-yl)methoxy]acetic acid; trifluoroacetic acid CAS No. 2095409-44-0](/img/structure/B2752244.png)

2-[(Pyridin-2-yl)methoxy]acetic acid; trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

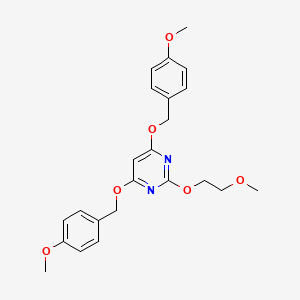

The compound “2-[(Pyridin-2-yl)methoxy]acetic acid; trifluoroacetic acid” is a chemical substance with the CAS Number: 2095409-44-0 . It has a molecular weight of 281.19 . The IUPAC name for this compound is 2,2,2-trifluoroacetic acid–2-(pyridin-2-ylmethoxy)acetic acid (1/1) . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO3.C2HF3O2/c10-8(11)6-12-5-7-3-1-2-4-9-7;3-2(4,5)1(6)7/h1-4H,5-6H2,(H,10,11);(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 281.19 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.Scientific Research Applications

Synthesis and Chemical Reactions

2-[(Pyridin-2-yl)methoxy]acetic acid and trifluoroacetic acid are compounds with significant applications in chemical synthesis and reactions. For instance, trifluoroacetic acid is involved in the synthesis of 2-(trifluoroacetyl)chromones, which upon reaction with diamines, yield tetrahydropyrazines and quinoxaline derivatives with notable yields. This showcases its utility in constructing complex nitrogen-containing heterocycles (Irgashev et al., 2015). Similarly, the trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine catalyzes an asymmetric intramolecular aldol reaction, demonstrating its role as an effective organocatalyst in enantioselective synthesis (Hayashi et al., 2007).

Coordination Chemistry and Material Science

In material science and coordination chemistry, trifluoroacetic acid aids in the synthesis of bis-terdentate cyclometalated Ir(III) complexes, influencing their spectroscopic behavior through protonation, which is crucial for understanding charge-transfer excited states in these materials (Jacques et al., 2018). Additionally, it is used in the regio- and enantioselective organocatalytic conjugate addition of alkyl methyl ketones, showing the significance of trifluoroacetic acid in facilitating high selectivity and yield in organic synthesis (Chowdhury & Ghosh, 2009).

Catalysis and Organic Synthesis

Trifluoroacetic acid also plays a pivotal role in catalytic reactions, such as the copper-catalyzed Perkin-acyl-Mannich reaction, enabling the regioselective introduction of groups to pyridine and facilitating the synthesis of unconventional piperidines, highlighting its versatility in organic synthesis (Crotti et al., 2011).

Adjusting Crystal Morphology and Emission Behavior

The synergistic effect of trifluoroacetic acid has been demonstrated in adjusting crystal morphology and emission behavior in organic fluorophores. This highlights the compound's utility in material science for tailoring the properties of luminescent materials (Ye et al., 2021).

Safety and Hazards

properties

IUPAC Name |

2-(pyridin-2-ylmethoxy)acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.C2HF3O2/c10-8(11)6-12-5-7-3-1-2-4-9-7;3-2(4,5)1(6)7/h1-4H,5-6H2,(H,10,11);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJACQHDYWWHDNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COCC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

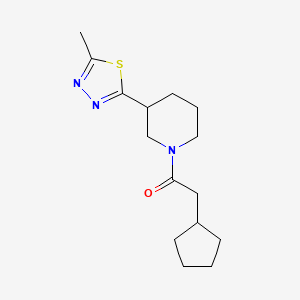

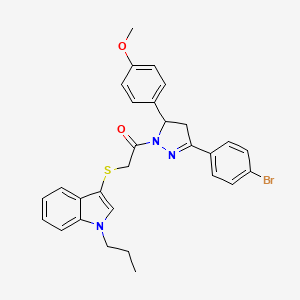

![N-(4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2752162.png)

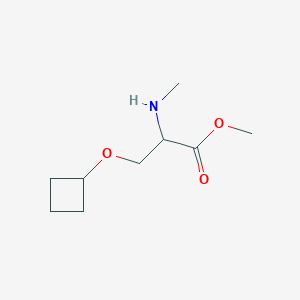

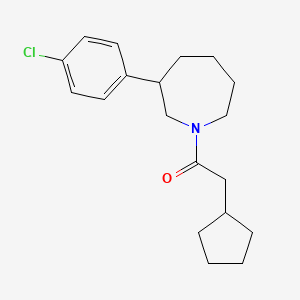

![5-Oxaspiro[3.4]octane-6-one](/img/structure/B2752169.png)

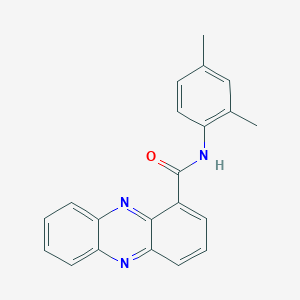

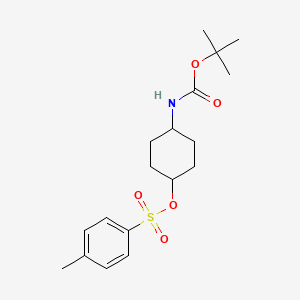

![4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2752173.png)

![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752179.png)

![2-(2-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride](/img/structure/B2752181.png)